molecular formula C18H20FN3O B2437128 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034469-62-8

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2437128
CAS RN: 2034469-62-8
M. Wt: 313.376
InChI Key: CJEOXIGISLQDGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, single crystals were developed for some of the synthesized compounds . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The target products were obtained with 55–92% yields in relatively short reaction times .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the yield of the synthesized compounds was 90%, and they appeared as a white powder . The 1H NMR spectrum and 13C NMR spectrum were also reported .

Scientific Research Applications

Metabolism in Clinical Trials

A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor related to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, in chronic myelogenous leukemia patients revealed that the drug undergoes complex metabolic pathways in humans. Metabolites identified include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis products. This study highlights the importance of understanding the metabolic fate of novel antineoplastic agents for optimizing therapeutic outcomes (Gong et al., 2010).

Synthesis and Applications

Another research effort focused on the stereoselective synthesis of a key intermediate related to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide. This work is crucial for the development of fluoroquinolone antibiotics targeting community-acquired respiratory tract infections, demonstrating the chemical's relevance in synthesizing compounds with potential antimicrobial applications (Lall et al., 2012).

Imaging Probe for Alzheimer's Disease

A selective serotonin 1A molecular imaging probe, structurally similar to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, was utilized in PET studies to quantify receptor densities in the brains of Alzheimer's disease patients. This research underscores the compound's potential utility in developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

Bioisosteres for Migraine Treatment

The study on substituted furo[3,2-b]pyridines as bioisosteres of 5-HT1F receptor agonist indole analogues indicates the potential of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide and its derivatives in treating acute migraine. This research suggests the compound's relevance in developing new therapeutic agents for migraine management (Mathes et al., 2004).

Radiosynthesis and Imaging Applications

Research into automated radiosynthesis of radiotracers for imaging hypoxia and tau pathology in clinical settings mentions compounds structurally related to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide. This study illustrates the compound's potential in facilitating the production of clinically relevant radiotracers, contributing to advanced diagnostic imaging (Ohkubo et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been studied, particularly in the context of their anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Future Directions

The future directions for research on this compound could include further development and testing of its potential applications. For instance, the anti-tubercular activity of similar compounds suggests potential for development as therapeutic agents . Further studies could also explore the synthesis of related compounds and their properties .

properties

IUPAC Name

3-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEOXIGISLQDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

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